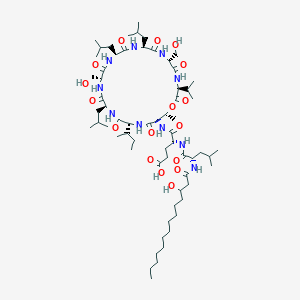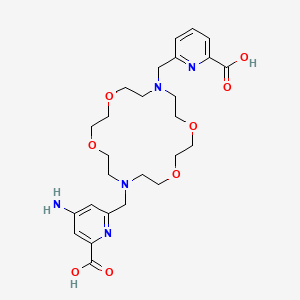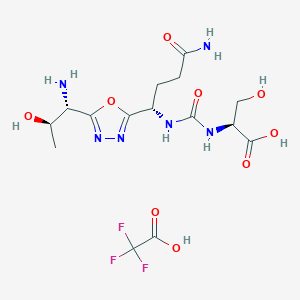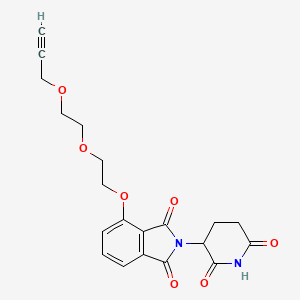
OD36 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OD 36 hydrochloride is a potent receptor-interacting protein kinase 2 (RIPK2) inhibitor. It is known for its high specificity and efficacy in inhibiting RIPK2, with an IC50 value of 5.3 nM . This compound also exhibits significant activity against activin receptor-like kinase 2 (ALK2) and has been shown to downregulate the expression of RIPK2-dependent genes .
Preparation Methods
The synthesis of OD 36 hydrochloride involves the formation of a macrocyclic structure that efficiently binds to the ATP pocket of ALK2 kinase . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared through a series of organic synthesis steps involving the formation of pyrazolo and dioxadiazacyclohexadecine rings . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
OD 36 hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with kinases. It is known to inhibit the phosphorylation of Smad1/5 induced by bone morphogenetic protein 6 (BMP-6) in KS483 cells . The compound also effectively blocks the activation of Smad1/5 and gene targets ID-1 and ID-3 in response to activin A . Common reagents used in these reactions include BMP-6 and activin A, with conditions involving specific concentrations and incubation times.
Scientific Research Applications
OD 36 hydrochloride has a wide range of scientific research applications. It is primarily used in the study of inflammatory diseases due to its ability to inhibit RIPK2 kinase . The compound has been shown to alleviate inflammatory responses in mouse models of peritonitis . Additionally, OD 36 hydrochloride is used in research related to bone diseases, particularly fibrodysplasia ossificans progressiva, where it inhibits osteogenic differentiation and mutant ALK2 signaling . Its high specificity and potency make it a valuable tool in both biochemical and pharmacological research.
Mechanism of Action
The mechanism of action of OD 36 hydrochloride involves its binding to the ATP pocket of ALK2 kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets such as Smad1/5, leading to a reduction in the expression of inflammatory and osteogenic genes . The compound’s molecular targets include RIPK2 and ALK2, and it effectively blocks the signaling pathways associated with these kinases .
Comparison with Similar Compounds
OD 36 hydrochloride is unique in its high specificity and potency as a RIPK2 inhibitor. Similar compounds include other kinase inhibitors such as AZ7550, R-268712, and ALK2-IN-2 . These compounds also target kinases but may have different specificities and potencies. For example, AZ7550 inhibits IGF1R, while R-268712 is a specific inhibitor of activin receptor-like kinase 5 (ALK5) . OD 36 hydrochloride stands out due to its dual inhibition of RIPK2 and ALK2, making it a versatile tool in kinase research.
Properties
Molecular Formula |
C16H16Cl2N4O2 |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene;hydrochloride |
InChI |
InChI=1S/C16H15ClN4O2.ClH/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21;/h1,3,7-10H,2,4-6H2,(H,18,20);1H |
InChI Key |
VGOJZWODJXQKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814258.png)
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-(3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl)pyran-2-one](/img/structure/B10814261.png)
![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814265.png)

![(3aR,4R,6aR)-rel-dihydro-3-methylene-4-octyl-furo[3,4-b]furan-2,6(3H,4H)-dione](/img/structure/B10814268.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine](/img/structure/B10814271.png)

![5-(1-Methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine](/img/structure/B10814278.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10814293.png)
![(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-[(2R)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814300.png)

